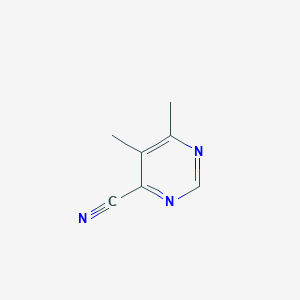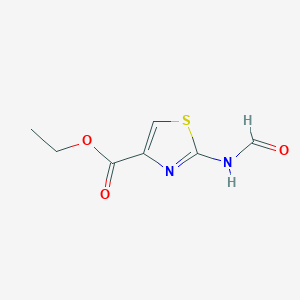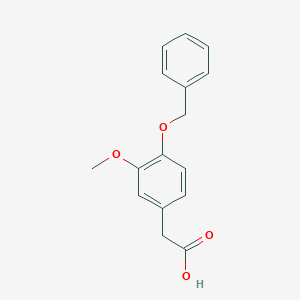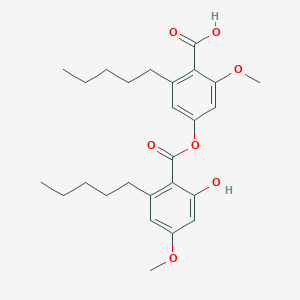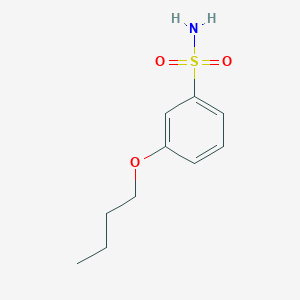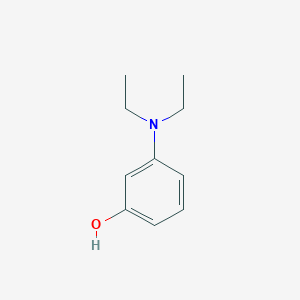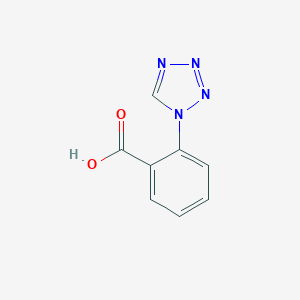
4-(2-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(2-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid” is a complex organic molecule. It has a molecular formula of C17H17NO4 . The structure includes a benzoic acid moiety, an ethyl linker, and a benzyloxy carbonyl amino group .
Molecular Structure Analysis
The molecular structure of this compound includes a benzoic acid moiety, an ethyl linker, and a benzyloxy carbonyl amino group . The exact spatial arrangement of these groups would depend on the specific stereochemistry of the compound, which is not provided in the available information.Applications De Recherche Scientifique
Synthesis of Transition Metal Complexes
This compound has been used in the synthesis of transition metal complexes derived from Schiff base ligands . These complexes have been characterized by various spectroscopic techniques and have been evaluated for their in vitro antioxidant and antimicrobial activities .
Antioxidant Activity
The synthesized metal (II) complexes show good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands . This indicates their potential as antioxidants.
Antimicrobial Activity
The metal (II) complexes synthesized using this compound have shown significant antimicrobial activities against bacterial strains (S. aureus, B. subtilis, P. aeruginosa, E. coli) and fungal strains (A. niger, C. albicans) .
Anticancer Activity
The compound has been used in the synthesis of a series of 4- [ {2′- (2 H -tetrazole-5-yl)- [1,1′-biphenyl]-4-yl}methyl) (2-R-2-oxoethyl)amino]benzoic acid derivatives . These derivatives have been studied for their antibacterial, anti-TB, and anticancer (A549) applications .
Anti-Tuberculosis Activity
The derivatives synthesized using this compound have been studied for their anti-TB activities . This suggests the potential of this compound in the development of new anti-TB drugs.
Molecular Docking Studies
Molecular docking studies have been carried out on targeted enzymes P38 MAP kinase protein using the derivatives synthesized from this compound . This helps in understanding the interaction of these compounds with the targeted enzymes.
Synthesis of Cytotoxic Cyclodepsipeptide Fragment
(S)-methyl 3- (((benzyloxy) carbonyl) amino)-7-hydroxyheptanoate, a fragment of a novel cytotoxic cyclodepsipeptide onchidin which shows moderate cytotoxic activity, was synthesized using this compound .
Crystal Structure Analysis
The crystal structure of this compound has been analyzed, providing valuable information about its physical and chemical properties .
Mécanisme D'action
Target of Action
It’s known that benzylic compounds often exhibit enhanced reactivity due to the adjacent aromatic ring . This suggests that the compound might interact with various biological targets, depending on its specific structure and the presence of functional groups.
Mode of Action
It’s known that benzylic compounds can undergo various reactions, such as sn1, sn2, and e1 reactions . In the case of 4-(2-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid, it’s plausible that the compound could interact with its targets through similar mechanisms, leading to changes in the targets’ function or structure.
Biochemical Pathways
The compound’s structure suggests that it might be involved in suzuki–miyaura (sm) cross-coupling reactions . SM cross-coupling is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The compound, as an organoboron reagent, could participate in these reactions, potentially affecting various biochemical pathways.
Result of Action
Given its potential involvement in sm cross-coupling reactions , it’s plausible that the compound could contribute to the formation of new carbon–carbon bonds, potentially leading to the synthesis of new organic compounds.
Propriétés
IUPAC Name |
4-[2-(phenylmethoxycarbonylamino)ethyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c19-16(20)15-8-6-13(7-9-15)10-11-18-17(21)22-12-14-4-2-1-3-5-14/h1-9H,10-12H2,(H,18,21)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIPQGLSIWHHQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCC2=CC=C(C=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid | |
CAS RN |
121632-81-3 |
Source


|
| Record name | 121632-81-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


